Palladium(II) Complex Catalytic Activity: N-(Pyridin-2-ylmethyl)aniline vs. N-Methyl Analog in MMA Polymerization
The Pd(II) complex of N-(pyridin-2-ylmethyl)aniline exhibits superior catalytic activity in methyl methacrylate (MMA) polymerization relative to its N-methylated counterpart. A direct head-to-head comparison under identical conditions (60 °C, MMAO cocatalyst) shows that [L1PdCl2] derived from N-(pyridin-2-ylmethyl)aniline achieves an activity of 1.41 × 10^5 g PMMA/mol Pd·h [1], whereas the N-methyl analog complex [L1PdCl2] from N-methyl-N-(pyridin-2-ylmethyl)aniline reaches only 3.03 × 10^4 g PMMA/mol Pd·h [2]. The PMMA syndiotacticity is also slightly higher for the N–H ligand complex (ca. 0.70) versus the N–Me analog (∼0.68) [1][2]. This differential stems from the secondary amine NH in N-(pyridin-2-ylmethyl)aniline, which allows favorable electronic and steric interactions with the palladium center that are partially attenuated upon N-methylation [1].
| Evidence Dimension | Catalytic activity in MMA polymerization (activity in g PMMA/mol Pd·h) |
|---|---|
| Target Compound Data | 1.41 × 10^5 g PMMA/mol Pd·h (as [L1PdCl2] complex) |
| Comparator Or Baseline | 3.03 × 10^4 g PMMA/mol Pd·h for N-methyl-N-(pyridin-2-ylmethyl)aniline Pd(II) complex |
| Quantified Difference | Target compound complex shows 4.7-fold higher activity |
| Conditions | 60 °C, MMAO cocatalyst, toluene solvent |
Why This Matters
Procurement of the N–H parent compound, rather than the N-methyl analog, yields a catalyst precursor with approximately 4.7× higher polymerization activity, reducing catalyst loading requirements and improving process economics.
- [1] Kim, S.; et al. Polyhedron, 2014, 77, 66–74. View Source
- [2] Kim, S.; Song, Y.; Lee, H. J.; Jeon, J.; Park, S. H.; Lee, H. Bull. Korean Chem. Soc. 2015, 36 (2), 609–617. View Source
